N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline
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Overview
Description
N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of α-bromoketones with 2-aminopyridines under different conditions to form the imidazo[1,2-a]pyridine scaffold . The reaction conditions often involve the use of toluene, iodine, and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include transition metal catalysts, oxidizing agents like TBHP, and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized derivatives of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In the industry, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity . The trifluoromethylphenyl group can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds to N-[(6-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE include other imidazo[1,2-a]pyridine derivatives and compounds with trifluoromethylphenyl groups . These compounds share similar structural features but may differ in their specific functional groups and overall properties. The unique combination of the imidazo[1,2-a]pyridine and trifluoromethylphenyl groups in this compound makes it distinct and potentially more versatile in its applications .
Properties
Molecular Formula |
C16H14F3N3 |
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Molecular Weight |
305.30 g/mol |
IUPAC Name |
N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H14F3N3/c1-11-5-6-15-21-14(10-22(15)9-11)8-20-13-4-2-3-12(7-13)16(17,18)19/h2-7,9-10,20H,8H2,1H3 |
InChI Key |
WWDSAIIGWIOOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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